molecular formula C28H24O B12568061 2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran CAS No. 217940-11-9

2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran

Cat. No.: B12568061
CAS No.: 217940-11-9
M. Wt: 376.5 g/mol
InChI Key: DOFQEOBIJJLESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique photochromic properties, which means they can change color when exposed to light. This characteristic makes them valuable in various applications, including optical lenses and smart windows.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran typically involves multi-step organic reactions One common method includes the condensation of 2-naphthol with benzaldehyde derivatives under acidic conditions to form the naphthopyran core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings, using reagents like halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran has several scientific research applications:

    Chemistry: Used as a photochromic dye in the study of light-induced molecular changes.

    Biology: Investigated for its potential as a photoswitchable molecule in biological systems.

    Medicine: Explored for its potential use in drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: Applied in the development of smart materials, such as photochromic lenses and windows that adjust their transparency based on light exposure.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran involves the absorption of light, leading to a reversible structural change. This photoisomerization process alters the electronic configuration of the molecule, resulting in a change in color. The molecular targets include the π-electron system of the aromatic rings, and the pathways involve the formation of excited states and subsequent relaxation to a different isomeric form.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-2H-naphtho[1,2-b]pyran: Lacks the propan-2-yl group, making it less sterically hindered.

    2,2-Diphenyl-5-methyl-2H-naphtho[1,2-b]pyran: Contains a methyl group instead of a propan-2-yl group, affecting its photochromic properties.

Uniqueness

2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran is unique due to the presence of the propan-2-yl group, which provides steric hindrance and influences its photochromic behavior. This makes it particularly suitable for applications requiring precise control over light-induced changes.

Properties

CAS No.

217940-11-9

Molecular Formula

C28H24O

Molecular Weight

376.5 g/mol

IUPAC Name

2,2-diphenyl-5-propan-2-ylbenzo[h]chromene

InChI

InChI=1S/C28H24O/c1-20(2)26-19-21-11-9-10-16-24(21)27-25(26)17-18-28(29-27,22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-20H,1-2H3

InChI Key

DOFQEOBIJJLESU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C3=C1C=CC(O3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.